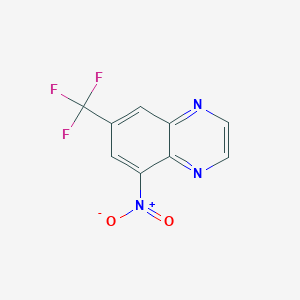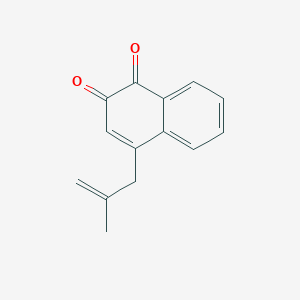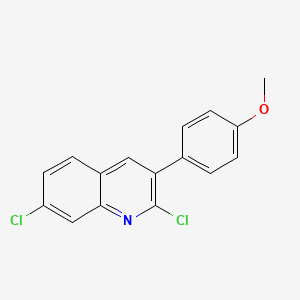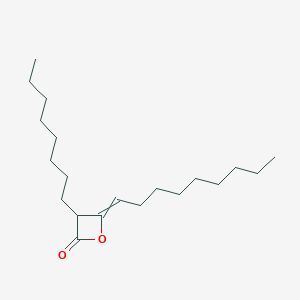
Quinoxaline, 5-nitro-7-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 5-nitro-7-(trifluoromethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The presence of nitro and trifluoromethyl groups in its structure enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. For Quinoxaline, 5-nitro-7-(trifluoromethyl)-, the process may involve the use of specific reagents and conditions to introduce the nitro and trifluoromethyl groups. One common method is the reaction of o-phenylenediamine with trifluoromethyl-substituted diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are some of the approaches used to achieve efficient and sustainable synthesis .
化学反応の分析
Types of Reactions
Quinoxaline, 5-nitro-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the substituents introduced .
科学的研究の応用
Quinoxaline, 5-nitro-7-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors
作用機序
The mechanism of action of Quinoxaline, 5-nitro-7-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes and the induction of cell death in microorganisms and cancer cells .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A related compound with a different arrangement of nitrogen atoms in the ring structure
Uniqueness
Quinoxaline, 5-nitro-7-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
60145-74-6 |
|---|---|
分子式 |
C9H4F3N3O2 |
分子量 |
243.14 g/mol |
IUPAC名 |
5-nitro-7-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4F3N3O2/c10-9(11,12)5-3-6-8(14-2-1-13-6)7(4-5)15(16)17/h1-4H |
InChIキー |
RQUAJJGQRWOXIF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)




![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)
